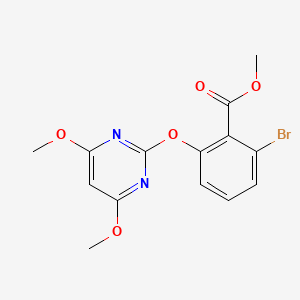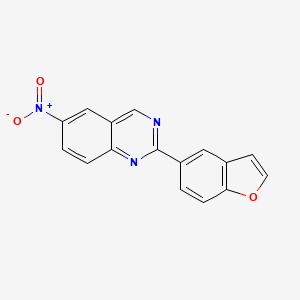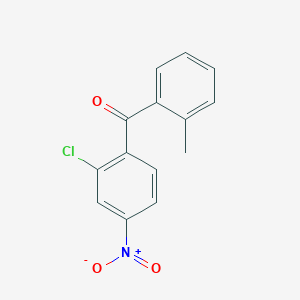
Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 2-position and a pyrimidinyl group at the 6-position of the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate typically involves the reaction of 2-bromo-6-hydroxybenzoic acid with 4,6-dimethoxypyrimidine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate involves its interaction with specific molecular targets. The pyrimidinyl group can interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate: Similar structure but with two pyrimidinyl groups.
2-Bromo-4,6-dimethoxypyridine: Similar pyrimidinyl group but different core structure.
Bensulfuron-methyl: A sulfonylurea herbicide with a similar pyrimidinyl group.
Uniqueness
Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is unique due to the combination of the bromine atom and the pyrimidinyl group, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C14H13BrN2O5 |
|---|---|
Peso molecular |
369.17 g/mol |
Nombre IUPAC |
methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate |
InChI |
InChI=1S/C14H13BrN2O5/c1-19-10-7-11(20-2)17-14(16-10)22-9-6-4-5-8(15)12(9)13(18)21-3/h4-7H,1-3H3 |
Clave InChI |
IYLGARDAJLHNAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)Br)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)






![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)

